molecular formula C10H10N2O2 B13302602 4-(But-3-yn-1-ylamino)picolinic acid

4-(But-3-yn-1-ylamino)picolinic acid

Cat. No.: B13302602
M. Wt: 190.20 g/mol
InChI Key: BHKMOLZJLDRJGA-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-ylamino)picolinic acid is a chemical compound with the molecular formula C10H10N2O2 It is a derivative of picolinic acid, which is known for its various applications in chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-yn-1-ylamino)picolinic acid typically involves the reaction of picolinic acid with but-3-yn-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(But-3-yn-1-ylamino)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-(But-3-yn-1-ylamino)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-ylamino)picolinic acid involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and disrupting zinc binding. This inhibition can affect various biological processes, including viral replication and cellular homeostasis . Additionally, the compound’s alkyne group allows it to participate in click chemistry reactions, making it a valuable tool in bioconjugation and molecular labeling studies .

Comparison with Similar Compounds

Uniqueness: 4-(But-3-yn-1-ylamino)picolinic acid is unique due to the presence of the but-3-yn-1-ylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(but-3-ynylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-3-5-11-8-4-6-12-9(7-8)10(13)14/h1,4,6-7H,3,5H2,(H,11,12)(H,13,14)

InChI Key

BHKMOLZJLDRJGA-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=CC(=NC=C1)C(=O)O

Origin of Product

United States

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